molecular formula C5H4O3 B165944 Citraconic anhydride CAS No. 616-02-4

Citraconic anhydride

Cat. No. B165944
CAS RN: 616-02-4
M. Wt: 112.08 g/mol
InChI Key: AYKYXWQEBUNJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citraconic anhydride is a natural product found in Coffea arabica and Schisandra chinensis . It is used as a monomer for specialty unsaturated polyester resins . It is also used to prepare bicyclic pyrrolidines, maleimides, co- and terpolymers . Furthermore, it is used for the protection of N-terminal amino acids .


Synthesis Analysis

Citraconic anhydride can be produced by thermal isomerization of itaconic acid anhydride to give citraconic anhydride, which can be hydrolyzed to citraconic acid . The required itaconic acid anhydride is obtained by dry distillation of citric acid . In the laboratory, citraconic acid and its anhydride-based hetero-Diels–Alder reactions have been used in the synthesis of new thiopyrano [2,3-d] [1,3]thiazole derivatives .


Molecular Structure Analysis

Citraconic anhydride has a molecular formula of C5H4O3 . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .


Chemical Reactions Analysis

Citraconic anhydride reacts with primary amines and blocks them by creating an amide linkage and a terminal carboxylate . The linkage is stable at neutral to alkaline pH (pH >7) and at acidic conditions (pH 4) the amide linkage is rapidly hydrolyzed to release the citraconic acid and free the amines .


Physical And Chemical Properties Analysis

Citraconic anhydride has a molecular weight of 112.08 g/mol . The acid displays the unusual property of spontaneously forming the anhydride, which, unlike maleic anhydride, is a liquid at room temperature .

Scientific Research Applications

  • Enzyme Stability Enhancement

    • Field : Biochemistry
    • Application : Citraconic anhydride is used to improve the stability of α-amylase from Aspergillus fumigatus .
    • Method : The α-amylase is isolated using a centrifugation technique, followed by purification using precipitation and dialysis of ammonium sulfate salt. Then, it is chemically modified with citraconic anhydride .
    • Results : The stability of purified α-amylase is 13.41 times higher than that of the crude extract. A significant increase in the optimum temperature was also achieved, from 50°C for native α-amylase to 60°C for modified α-amylase. An increase in half-life was also evident, from 38.72 min for the native enzyme to 256.67–330.00 min for modified α-amylase, depending on the volume of citraconic anhydride used .
  • Bioconjugation and Smart Delivery

    • Field : Bioconjugate Chemistry
    • Application : Citraconic anhydride is used as a powerful tool for bioconjugation and smart delivery .
    • Method : The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used .
    • Results : The application of cyclic anhydrides in smart delivery systems has become very important. They are used as pH-sensitive linkers, and their differences in reactivity and the latest applications found in bioconjugation chemistry, or chemical biology, and when possible, in drug delivery .
  • Preparation of Bicyclic Pyrrolidines, Maleimides and Co- and Terpolymers

    • Field : Organic Chemistry
    • Application : Citraconic anhydride is used to prepare bicyclic pyrrolidines, maleimides and co- and terpolymers .
    • Method : The specific methods of preparation are not detailed in the source .
    • Results : The outcomes of these preparations are not detailed in the source .
  • Protection of N-terminal Amino Acids

    • Field : Biochemistry
    • Application : Citraconic anhydride is used for the protection of N-terminal amino acids .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Preparation of Clothing Ping Acid and Its Amide

    • Field : Textile Chemistry
    • Application : Citraconic anhydride is involved in the preparation of clothing ping acid and its amide .
    • Method : The specific methods of preparation are not detailed in the source .
    • Results : The outcomes of these preparations are not detailed in the source .
  • Isolation of Histidyl Peptides

    • Field : Biochemistry
    • Application : Citraconic anhydride is selectively used for the isolation of histidyl peptides .
    • Method : The specific methods of isolation are not detailed in the source .
    • Results : The outcomes of this isolation are not detailed in the source .
  • Electrolyte Additive for High-Temperature Pouch Lithium-Ion Batteries

    • Field : Electrochemistry
    • Application : Citraconic anhydride is used as an electrolyte additive for high-temperature pouch lithium-ion batteries .
    • Method : The specific methods of application are not detailed in the source .
    • Results : Citraconic anhydride reduces the interfacial impedance of pouch cells during high-temperature storage and enhances their stability .
  • Surface Functionalization of Biomolecules Used in Drug Delivery Systems

    • Field : Bioconjugate Chemistry
    • Application : Citraconic anhydride is used as a pH-sensitive linker to surface functionalization of biomolecules used in drug delivery systems .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The outcomes of this application are not detailed in the source .
  • Antigen Retrieval Solution

    • Field : Immunohistology
    • Application : Citraconic anhydride is used as a new antigen retrieval solution .
    • Method : Immunostaining of 65 commonly employed antibodies following microwave antigen retrieval in 0.05% citraconic anhydride for 10 minutes at 98°C was compared with consecutive tissues sections subjected to antigen retrieval in citrate buffer at pH 6.0 at the same duration and temperature .
    • Results : Thirty-five of the 65 antibodies examined yielded more intense staining following antigen retrieval in citraconic anhydride, including some capricious antibodies such as MyoD1, myogenin, perforin, TIA-1, Tdt, RET and MiTF .
  • Synthesis of Maleimides, Bicyclic Pyrrolidines, and Co- and Terpolymers

    • Field : Organic Chemistry
    • Application : Citraconic anhydride is used to prepare maleimides, bicyclic pyrrolidines, and co- and terpolymers .
    • Method : The specific methods of preparation are not detailed in the source .
    • Results : The outcomes of these preparations are not detailed in the source .

Safety And Hazards

Citraconic anhydride is considered hazardous. It is toxic in contact with skin and causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Citraconic anhydride has been used in a straightforward approach of protein modification to impart an overall negative charge on the proteins, enabling them to assemble with positively charged nano vectors . This platform provides a versatile, straightforward, and single-step method of protein modification and efficient direct cytosolic protein delivery .

properties

IUPAC Name

3-methylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKYXWQEBUNJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060660
Record name 2,5-Furandione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline]
Record name Methylmaleic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6119
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

213-214 °C @ 760 MM HG
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ALCOHOL, ETHER, ACETONE
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2469 @ 16 °C/4 °C
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 MM HG @ 47.1 °C
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Citraconic anhydride

Color/Form

COLORLESS LIQUID

CAS RN

616-02-4
Record name Citraconic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmaleic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citraconic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Furandione, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Furandione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citraconic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRACONIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105NP7PMXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

7-8 °C
Record name METHYLMALEIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citraconic anhydride
Reactant of Route 2
Citraconic anhydride
Reactant of Route 3
Citraconic anhydride
Reactant of Route 4
Citraconic anhydride
Reactant of Route 5
Citraconic anhydride
Reactant of Route 6
Citraconic anhydride

Citations

For This Compound
4,890
Citations
HB Dixon, RN Perham - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
… The usefulness of citraconic anhydride as a reversible blocking reagent for protein amino … Performic acidoxidized insulin (15mg./ml.) was treated with citraconic anhydride (lOOmg./ml.…
Number of citations: 0 www.ncbi.nlm.nih.gov
MZ Atassi, A Habeeb - Methods in enzymology, 1972 - Elsevier
… citraconic anhydride are added to the magnetically stirred solution, at 30-minute intervals. A total of 800 ~l of citraconic anhydride … When the addition of citraconic anhydride is completed…
Number of citations: 0 www.sciencedirect.com
S Namimatsu, M Ghazizadeh… - … of Histochemistry & …, 2005 - journals.sagepub.com
… the tissue sections in citraconic anhydride solution constantly … that citraconylation by citraconic anhydride provided an easy … We report, for the first time, the use of citraconic anhydride …
Number of citations: 0 journals.sagepub.com
JZ Liu, TL Wang, LN Ji - Journal of Molecular Catalysis B: Enzymatic, 2006 - Elsevier
… We also reported that HRP-modified by citraconic anhydride (CA) had a greater thermostability both in aqueous buffer and organic solvents than native HRP [13]. Thus, in order to …
Number of citations: 0 www.sciencedirect.com
WE Bachmann, LB Scott - Journal of the American Chemical …, 1948 - ACS Publications
… rapidly than does citraconic anhydride although the bromine atom and the methyl group are … In another series of runs (Table II) the rate of reaction of citraconic anhydride with …
Number of citations: 0 pubs.acs.org
JZ Yang, T Otsu - Macromolecules, 1992 - ACS Publications
… ABSTRACT: Radical copolymerization of citraconic anhydride (CAn) with styrene (St) and … Next, our attention is focused on the reactivity and behavior of citraconic anhydride (CAn) as …
Number of citations: 0 pubs.acs.org
R Murali, HSP Rao, HW Scheeren - Tetrahedron, 2001 - Elsevier
… reactions of furans with citraconic anhydride as key steps in … of furan 1a and citraconic anhydride 2 afforded exo-adduct 3a … might open citraconic anhydride regioselectively and when …
Number of citations: 0 www.sciencedirect.com
ASY Leong, Z Haffajee - Pathology, 2010 - Taylor & Francis
… the recent suggestion that citraconic anhydride may be a … antigen retrieval in 0.05% citraconic anhydride for 10 minutes at 98C … antigen retrieval in citraconic anhydride, including some …
Number of citations: 0 www.tandfonline.com
H Ziffer, JR Williams - The Journal of Organic Chemistry, 1968 - ACS Publications
As part of an investigation of the stereochemistry of cyclobutane photodimers we have reexamined the sensitized photodimerization of citraconic anhydride (I) first reported by Schenck, …
Number of citations: 0 pubs.acs.org
MC Galanti, AV Galanti - The Journal of Organic Chemistry, 1982 - ACS Publications
Figure 1. NMR spectra of itaconic anhydride-DMA mixture in chloroform at room temperature:(a) 18 min,(b) 70 min,(c) 228 min. to CTA in pure AT^ V-dimethylaniline was a first-order …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.